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molecular formula C7H10O B071969 2-Methyl-2-cyclohexen-1-one CAS No. 1121-18-2

2-Methyl-2-cyclohexen-1-one

Cat. No. B071969
M. Wt: 110.15 g/mol
InChI Key: LKTNAAYQZJAXCJ-UHFFFAOYSA-N
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Patent
US08217185B2

Procedure details

At room temp., 2N aqueous sodium hydroxide (7.00 mL, 14.0 mmol), followed by 30% aqueous hydrogen peroxide (11.0 mL, 112 mmol) was added to a stirred solution of commercially available 2-methylcyclohex-2-enone (2.20 g, 20.0 mmol) in methanol (250 mL), upon which the resulting red color of the solution faded within 10 min. After stirring at room temp. for 24 h, the reaction mixture was diluted with water (200 mL) and extracted with dichloromethane (3×150 mL). The combined organic extracts were washed with water (200 mL) and dried with sodium sulfate. The solvent was removed under reduced pressure, and the resulting residue purified by chromatography on silica gel [40 g; pentane-Et2O (9:1); Rf=0.29] to furnish 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one (1.18 g, 47%) as a colourless liquid.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].OO.[CH3:5][C:6]1[C:7](=[O:12])[CH2:8][CH2:9][CH2:10][CH:11]=1>CO.O>[CH3:5][C:6]12[O:12][CH:7]1[CH2:8][CH2:9][CH2:10][C:11]2=[O:1] |f:0.1|

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
2.2 g
Type
reactant
Smiles
CC=1C(CCCC1)=O
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring at room temp. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At room temp.
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×150 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue purified by chromatography on silica gel [40 g; pentane-Et2O (9:1); Rf=0.29]

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC12C(CCCC2O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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